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Compound of Interest

Compound Name: Sarasinoside C1

cat. No.: B1255078

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Sarasinoside
C1, a complex norlanostane-triterpenoid oligoglycoside. Originally isolated from the Palauan
marine sponge Asteropus sarasinosum, this marine natural product has been more recently
identified in the sponge Melophlus sarasinorum.[1] The structural complexity and potential
biological activities of sarasinosides make them of significant interest to the scientific
community.

This document summarizes the High-Resolution Electrospray lonization Mass Spectrometry
(HRESIMS) and Nuclear Magnetic Resonance (NMR) data for Sarasinoside C1, presented in
a clear, tabular format for ease of reference and comparison. Detailed experimental
methodologies, based on established protocols for the isolation and characterization of marine
saponins, are also provided.

High-Resolution Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition
of a molecule. For Sarasinoside C1, positive-ion mode HRESIMS analysis was utilized to
determine its molecular formula.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1255078?utm_src=pdf-interest
https://www.benchchem.com/product/b1255078?utm_src=pdf-body
https://www.benchchem.com/product/b1255078?utm_src=pdf-body
https://www.researchgate.net/figure/13-C-and-1-H-NMR-data-of-aglycone-moieties-for-compounds-1-3-in-CD-3-OD_tbl1_370020339
https://www.benchchem.com/product/b1255078?utm_src=pdf-body
https://www.benchchem.com/product/b1255078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Parameter Value Reference
Molecular Formula Css5Hs7N2020 [2]
lonization Mode Positive (+) [2]
Adduct [M+H]* [2]
Observed m/z 1097.6000 [2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of Sarasinoside C1 was accomplished through a combination of
one-dimensional (*H and 13C) and two-dimensional NMR experiments. The following data
represents the full assignment for the compound in deuterated methanol (CDsOD), which
allows for straightforward comparison with other analogues in this class.[2]

Table 1: *H and 3C NMR Data for the Glycoside Moiety of Sarasinoside C1 in CDsOD.[1]
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Position oC (ppm) OH (ppm), mult. (J in Hz)
B-D-Xylose

1 105.7 4.35,d (7.5)
2' 79.4 3.68

3 77.1 3.54

4 79.4 3.65

5' 66.8 3.28, 3.94
3-D-GIcNAc

1" 102.1 4.88,d (7.5)
2" 58.0 3.69

3" 77.0 3.44

4" 72.5 3.23

5" 78.5 3.69

6" 62.1 3.75, 3.88
N-Ac 23.3,175.5 198, s
3-D-GalNAc

1 105.2 4.42,d (7.5)
2" 54.3 3.84

3" 76.5 3.55

4 70.8 3.88

5" 77.0 3.75

6" 62.6 3.72

N-Ac 23.2,175.7 197, s
[-D-Xylose
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1 102.4 4.47,d (8.0)
2" 75.1 3.19

3" 76.9 3.33

4 71.0 3.49

5" 66.9 3.19, 3.84

Table 2: Key *H and 3C NMR Resonances for the Aglycone Moiety of Sarasinoside C1 in
CDsOD.

While the complete NMR data for the aglycone was detailed in the supporting information of
the source publication, the following key signals for the characteristic C-24/C-25 unsaturated
ketone side-chain were highlighted.[2]

Position oC (ppm) OH (ppm), mult. (J in Hz)

22 52.4 2.09 (H-22b), 2.52 (dd, H-22a)
23 204.0

24 125.2 6.16 (br s)

25 157.0

26 27.7 1.91 (s, 3H)

27 20.9 2.12 (s, 3H)

Experimental Protocols

The following outlines the general methodologies employed for the isolation and spectroscopic
analysis of Sarasinoside C1, based on established procedures for marine natural products.

Isolation and Purification

o Extraction: The freeze-dried sponge material (Melophlus sarasinorum) is extracted multiple
times with a 1:1 mixture of methanol (CHsOH) and dichloromethane (CH2Cl2).
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o Fractionation: The resulting crude extract is then subjected to fractionation using C-18
vacuum liquid chromatography, eluting with solvents of decreasing polarity.

 Purification: The fractions containing the compounds of interest are further purified using
High-Performance Liquid Chromatography (HPLC) to yield pure Sarasinoside C1.[1]

Spectroscopic Analysis
e NMR Spectroscopy:

o Sample Preparation: Samples are dissolved in deuterated methanol (CDsOD).

o Instrumentation: 1D (*H, 13C) and 2D (COSY, HSQC, HMBC, ROESY) NMR spectra are
acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).

o Referencing: The residual solvent signals of CD3OD are used as internal references (dH
3.31 and 6C 49.0).

o Data Analysis: The structure is elucidated by detailed analysis of the chemical shifts,
coupling constants, and correlations observed in the various NMR spectra.

» High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS):

o Instrumentation: HRESIMS data is obtained on a mass spectrometer equipped with an
electrospray ionization source, typically a time-of-flight (TOF) or Orbitrap mass analyzer.

o Analysis Mode: The analysis is performed in positive ion mode to observe the protonated
molecule [M+H]*.

o Data Interpretation: The accurate mass measurement allows for the determination of the
elemental composition and molecular formula of the compound.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
marine natural product and the logical relationships in its structure elucidation.
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General workflow for the isolation and structural elucidation of Sarasinoside C1.
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Logical flow of how spectroscopic data contributes to structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1255078#spectroscopic-data-nmr-hresims-of-
sarasinoside-cl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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